Thiourea, methylene-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

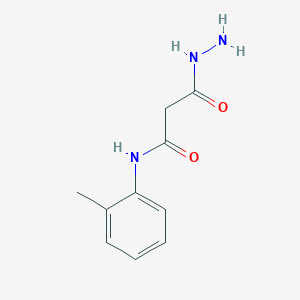

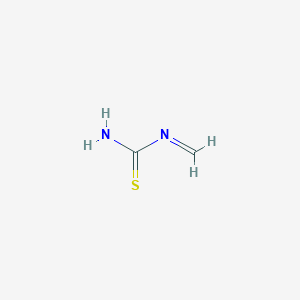

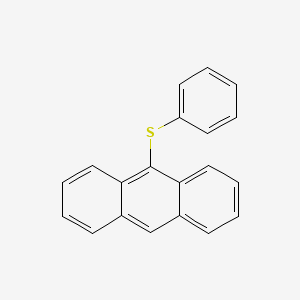

Thiourea, methylene- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including organic synthesis, agriculture, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiourea, methylene- can be synthesized through several methods. One common method involves the reaction of ammonium thiocyanate with hydrogen sulfide in the presence of carbon dioxide. The reaction proceeds as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] Another method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .

Industrial Production Methods: Industrial production of thiourea, methylene- typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Thiourea, methylene- undergoes various types of chemical reactions, including:

Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.

Reduction: Thiourea can be reduced to form different sulfur-containing compounds.

Substitution: Thiourea can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions: Common reagents used in reactions with thiourea include hydrogen sulfide, carbon disulfide, and various amines. Reaction conditions often involve aqueous or organic solvents, depending on the desired product .

Major Products Formed: Major products formed from reactions involving thiourea include thiourea dioxide, substituted thioureas, and various sulfur-containing compounds .

Scientific Research Applications

Thiourea, methylene- has a wide range of scientific research applications, including:

Mechanism of Action

Thiourea exerts its effects through various mechanisms. In biological systems, it inhibits the peroxidase enzyme in the thyroid gland, leading to reduced thyroxine production. This inhibition causes an increase in pituitary secretion of thyreotropic hormone, which can lead to thyroid hyperplasia and, in some cases, tumor formation . In chemical reactions, thiourea acts as a nucleophile, participating in various substitution and addition reactions .

Comparison with Similar Compounds

- Urea

- Selenourea

- Substituted thioureas (e.g., N,N’-di-Boc-substituted thiourea)

Thiourea, methylene- stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical properties and a wide range of applications in various fields.

Properties

CAS No. |

74830-81-2 |

|---|---|

Molecular Formula |

C2H4N2S |

Molecular Weight |

88.13 g/mol |

IUPAC Name |

methylidenethiourea |

InChI |

InChI=1S/C2H4N2S/c1-4-2(3)5/h1H2,(H2,3,5) |

InChI Key |

XXEWNXXUIQCBKR-UHFFFAOYSA-N |

Canonical SMILES |

C=NC(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

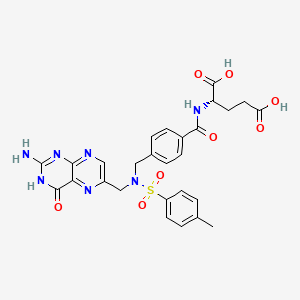

![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)

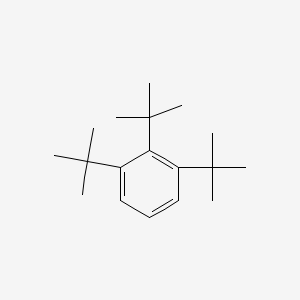

![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)

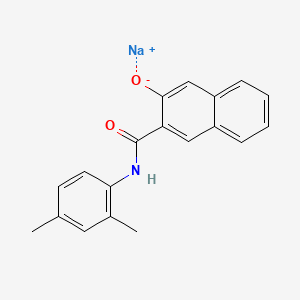

![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)